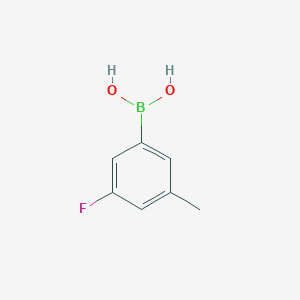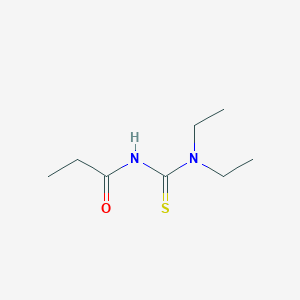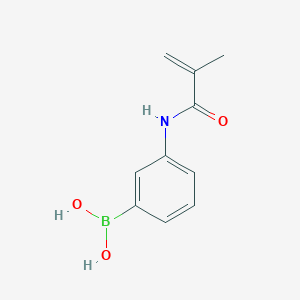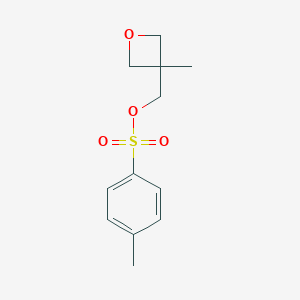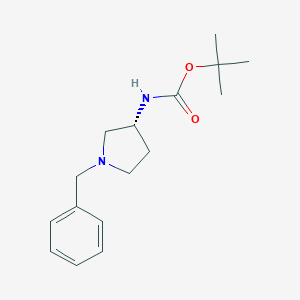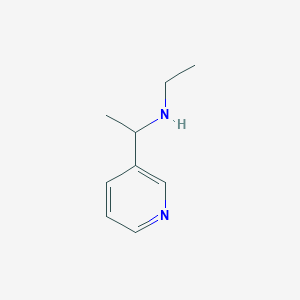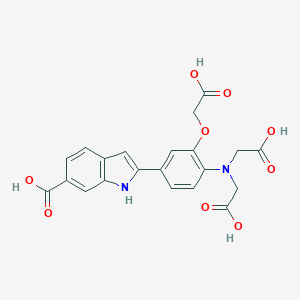
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid, commonly referred to as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a derivative of indole-6-carboxylic acid and has been synthesized using various methods.
作用機序
The mechanism of action of BCA is not fully understood. However, it is believed that BCA binds to certain proteins and receptors, leading to the activation of various signaling pathways. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. BCA has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases and cathepsin B. BCA has also been shown to induce the expression of certain genes, including p53 and Bax. BCA has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using BCA in lab experiments include its ability to selectively bind to certain proteins and receptors, its anti-cancer properties, and its ability to inhibit the activity of certain enzymes. However, the limitations of using BCA in lab experiments include its high cost, the difficulty in synthesizing BCA, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of BCA. One future direction is the development of more efficient and cost-effective methods for synthesizing BCA. Another future direction is the identification of the specific proteins and receptors that BCA binds to and the elucidation of its mechanism of action. Additionally, the potential applications of BCA in the treatment of other diseases, such as Alzheimer's disease, should be explored.
合成法
BCA can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most common method for synthesizing BCA is solid-phase synthesis, which involves the use of a solid support to which the BCA molecule is attached. The synthesis of BCA using the solid-phase method involves the attachment of the indole-6-carboxylic acid to a resin, followed by the addition of the amino and carboxylic acid groups using standard peptide coupling reagents.
科学的研究の応用
BCA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and molecular imaging. BCA has been shown to have anti-cancer properties and has been used in the development of anti-cancer drugs. BCA has also been used in molecular imaging studies due to its ability to bind to certain proteins and receptors.
特性
CAS番号 |
135446-92-3 |
|---|---|
分子式 |
C21H18N2O9 |
分子量 |
442.4 g/mol |
IUPAC名 |
2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C21H18N2O9/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChIキー |
PDDJAJCJQXFQCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)OCC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)OCC(=O)O)N(CC(=O)O)CC(=O)O |
その他のCAS番号 |
135446-92-3 |
同義語 |
2-(4-(biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid Mag-indo-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




